2-Benzylsulfinylethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylsulfinylethanamine;hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of a benzyl group attached to a sulfinyl group, which is further connected to an ethanamine moiety. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfinylethanamine;hydrochloride typically involves the following steps:
Formation of Benzylsulfinyl Intermediate: The initial step involves the reaction of benzyl chloride with sodium sulfinate to form benzylsulfinyl chloride.
Amination: The benzylsulfinyl chloride is then reacted with ethanamine under controlled conditions to form 2-Benzylsulfinylethanamine.
Formation of Hydrochloride Salt: Finally, the free base is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzylsulfinylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-Benzylsulfonylethanamine.
Reduction: 2-Benzylsulfanylethanamine.
Substitution: N-alkylated derivatives of 2-Benzylsulfinylethanamine.
Wissenschaftliche Forschungsanwendungen
2-Benzylsulfinylethanamine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2-Benzylsulfinylethanamine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets enzymes and receptors involved in metabolic pathways.
Pathways Involved: The compound may modulate enzymatic activity by acting as a competitive inhibitor or substrate analog, thereby affecting biochemical processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzylsulfanylethanamine: Similar structure but with a sulfide group instead of a sulfinyl group.
2-Phenylethylamine: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
Benzylamine: Contains a benzyl group attached directly to an amine group without the intervening sulfinyl group.
Uniqueness
2-Benzylsulfinylethanamine;hydrochloride is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
60543-04-6 |
---|---|
Molekularformel |
C9H14ClNOS |
Molekulargewicht |
219.73 g/mol |
IUPAC-Name |
2-benzylsulfinylethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NOS.ClH/c10-6-7-12(11)8-9-4-2-1-3-5-9;/h1-5H,6-8,10H2;1H |
InChI-Schlüssel |
HDWINFSFZCMZFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.